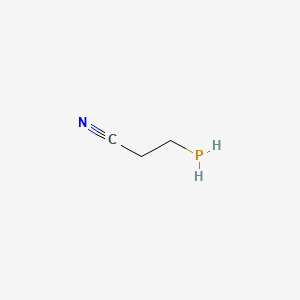

2-Cyanoethylphosphine

Description

Structure

3D Structure

Properties

CAS No. |

6783-71-7 |

|---|---|

Molecular Formula |

C3H6NP |

Molecular Weight |

87.06 g/mol |

IUPAC Name |

3-phosphanylpropanenitrile |

InChI |

InChI=1S/C3H6NP/c4-2-1-3-5/h1,3,5H2 |

InChI Key |

LRQDMMVZKMBBQC-UHFFFAOYSA-N |

Canonical SMILES |

C(CP)C#N |

Origin of Product |

United States |

Coordination Chemistry and Ligand Behavior of 2 Cyanoethylphosphine

Electronic and Steric Properties Governing Metal Coordination

The ability of 2-cyanoethylphosphine to coordinate with metal centers is dictated by a delicate interplay of its electronic and steric profiles. These properties distinguish it from other phosphine (B1218219) ligands and are crucial in determining the stability and reactivity of its metal complexes.

Analysis of Pi-Acidity and Electron Donor/Acceptor Character

This compound is characterized as a ligand with weak σ-donor and notable π-acceptor capabilities. researchgate.net The presence of the electron-withdrawing cyanoethyl groups influences its electronic character. Phosphines, in general, are good σ-donors due to the lone pair of electrons on the phosphorus atom. libretexts.org However, the electronegativity of the substituents on the phosphorus atom can significantly modulate this property. libretexts.org In TCEP, the cyano groups pull electron density away from the phosphorus atom, thereby reducing its σ-basicity compared to trialkylphosphines.

The π-acidity of phosphine ligands arises from the interaction of the metal's d-orbitals with the empty σ* orbitals of the P-C bonds. libretexts.orgumb.edu For TCEP, the electron-withdrawing nature of the cyanoethyl groups lowers the energy of these σ* orbitals, making them more accessible for back-donation from the metal center. umb.edu This enhanced π-acidity is a key feature of TCEP, contributing to its ability to stabilize metals in low oxidation states. bohrium.com This behavior is more akin to phosphite (B83602) or bulky phosphine ligands rather than typical small trialkylphosphines. bohrium.com

Studies on metal carbonyl complexes provide a means to probe the electronic properties of phosphine ligands. libretexts.org In a complex containing both a phosphine and a carbonyl ligand, the C-O stretching frequency (ν(CO)) in the infrared spectrum can reveal the net electron-donating or -accepting nature of the phosphine. libretexts.orglibretexts.org A stronger σ-donating phosphine increases electron density on the metal, leading to greater back-donation into the π* orbitals of CO and a lower ν(CO). Conversely, a strong π-accepting phosphine competes with CO for metal d-electron density, resulting in a smaller decrease or even an increase in the ν(CO). libretexts.org

Steric Parameter Determination (e.g., Tolman Cone Angle)

The steric bulk of a phosphine ligand is a critical factor in its coordination chemistry, influencing the number of ligands that can bind to a metal center and the reactivity of the resulting complex. libretexts.orglibretexts.org The Tolman cone angle (θ) is a widely used parameter to quantify the steric demand of a phosphine ligand. libretexts.orgwikipedia.org It is defined as the solid angle at the metal, at a standard M-P distance of 2.28 Å, that encompasses the van der Waals radii of the ligand's substituents. libretexts.orgwikipedia.org

Formation and Characterization of Transition Metal Complexes

This compound forms a variety of complexes with transition metals, and the study of these complexes provides further insight into its coordination behavior. The synthesis and structural elucidation of these compounds have been a focus of research, revealing interesting reactivity profiles.

Ruthenium Complexes: Synthesis and Structural Elucidation

Ruthenium complexes featuring phosphine ligands are of interest for their potential catalytic applications and diverse structural chemistry. rsc.orgmdpi.com The synthesis of ruthenium(II) complexes with this compound can be achieved through the reaction of suitable ruthenium precursors, such as [{Ru(η⁶-arene)Cl₂}₂], with the phosphine ligand. nih.gov These reactions can lead to the formation of both neutral and cationic complexes, depending on the reaction conditions and the nature of the arene ligand. nih.gov

For instance, the reaction of [Ru(p-cymene)Cl₂]₂ with phosphine ligands can yield complexes of the type [Ru(p-cymene)Cl₂(L)], where L is the phosphine. mdpi.com The resulting complexes often adopt a pseudo-octahedral "piano-stool" geometry, with the arene ligand occupying one face of the coordination sphere. nih.gov Characterization of these complexes is typically carried out using techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P), infrared spectroscopy, and single-crystal X-ray diffraction. nih.govrsc.org X-ray diffraction provides definitive structural information, including bond lengths and angles, which are crucial for understanding the metal-ligand interactions. rsc.org The reactivity of these complexes can be further explored, for example, through their electrochemical properties or their ability to act as precursors for other ruthenium compounds. researchgate.net

Palladium and Platinum Complexes: Coordination and Reactivity Profiles

The coordination chemistry of this compound with palladium and platinum is well-documented, leading to the formation of both Pd(0)/Pt(0) and Pd(II)/Pt(II) complexes. bohrium.comdocumentsdelivered.com The synthesis of these complexes often involves the reaction of a suitable metal precursor, such as [PdCl₂(NCPh)₂] or [PtCl₂(cod)], with TCEP. bohrium.com

Palladium Complexes: The reaction of [PdCl₂(NCPh)₂] with TCEP yields the trans-[PdCl₂(tcep)₂] complex. bohrium.com This dichloro complex can undergo metathesis reactions to form the corresponding bromo and iodo derivatives. bohrium.com Reduction of trans-[PdCl₂(tcep)₂] in the presence of excess TCEP leads to the formation of the three-coordinate palladium(0) complex [Pd(tcep)₃]. bohrium.com This species exhibits dynamic behavior in solution, undergoing ligand exchange with free TCEP on the NMR timescale. bohrium.com The ability of TCEP to stabilize the low-valent Pd(0) center is a notable feature. bohrium.com The reactivity of these complexes is influenced by factors such as the solvent and the nature of other ligands present. ethz.ch

Platinum Complexes: Similar to palladium, platinum forms a range of complexes with TCEP. The reaction of [PtCl₂(cod)] with TCEP produces trans-[PtCl₂(tcep)₂]. bohrium.com Reduction of this Pt(II) complex with sodium borohydride (B1222165) yields the corresponding hydride trans-[PtHCl(tcep)₂]. bohrium.com In the presence of a base and excess TCEP, this hydride is converted to the coordinatively unsaturated platinum(0) complex [Pt(tcep)₃]. bohrium.com This Pt(0) complex is remarkably stable, being air-stable and unreactive towards further ligand addition to form an 18-electron species, highlighting the stabilizing effect of the TCEP ligands. bohrium.com The coordination geometry of these complexes is typically square planar for Pt(II) and can be trigonal planar for the three-coordinate Pt(0) species. uef.fifrontiersin.org

| Complex | Metal | Oxidation State | Coordination Geometry | Key Synthetic Precursor |

|---|---|---|---|---|

| trans-[PdCl₂(tcep)₂] | Palladium | +2 | Square Planar | [PdCl₂(NCPh)₂] |

| [Pd(tcep)₃] | Palladium | 0 | Trigonal Planar | trans-[PdCl₂(tcep)₂] |

| trans-[PtCl₂(tcep)₂] | Platinum | +2 | Square Planar | [PtCl₂(cod)] |

| [Pt(tcep)₃] | Platinum | 0 | Trigonal Planar | trans-[PtCl₂(tcep)₂] |

Gold(I) Complexes: Stereochemistry and Ligand-Metal Interactions

Gold(I) complexes, particularly with phosphine ligands, have garnered significant attention due to their potential applications in catalysis and medicine. nih.govrsc.orgsigmaaldrich.com The synthesis of gold(I) complexes with this compound typically involves the reaction of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the phosphine ligand. researchgate.net

Copper(I), Cobalt(II), and Nickel(II) Complexes: Diverse Coordination Modes

The coordination of this compound with copper(I), cobalt(II), and nickel(II) halides leads to the formation of complexes with varied stoichiometries and geometries, primarily influenced by the reaction conditions and the nature of the metal and halide.

With nickel(II) halides, this compound (CEP) reacts in acetone (B3395972) to yield red, square-planar complexes with the general formula α-NiX₂·2CEP. These diamagnetic species can transform into blue, paramagnetic β-forms. rsc.org Infrared spectral data suggest that in these complexes, the this compound ligand coordinates to the nickel center through the phosphorus atom. rsc.org

In the case of cobalt(II) chloride, the reaction with this compound produces a blue complex with the formula 3CoCl₂·2CEP. This compound is proposed to have a trimeric, cage-like structure containing pseudo-tetrahedral cobalt(II) centers. rsc.org Complexes with cobalt(II) bromide and iodide, having the stoichiometry 3CoX₂·2CEP·Solvent (where the solvent can be acetone or methyl cyanide), have also been synthesized. rsc.org Spectroscopic evidence points to the coordination of the phosphine through its phosphorus atom in these cobalt complexes as well. rsc.org

The interaction with copper(I) halides also results in the formation of stable complexes. While detailed structural characterization is less common in the provided literature, the behavior of similar phosphine ligands suggests that coordination primarily occurs through the soft phosphorus donor atom, which has a strong affinity for the soft copper(I) center.

The diverse coordination behavior is summarized in the table below:

| Metal Halide | Complex Formula | Geometry | Magnetic Properties |

| NiCl₂ | α-NiCl₂·2CEP | Square-planar | Diamagnetic |

| NiBr₂ | α-NiBr₂·2CEP | Square-planar | Diamagnetic |

| CoCl₂ | 3CoCl₂·2CEP | Pseudo-tetrahedral (trimeric) | Paramagnetic |

| CoBr₂ | 3CoBr₂·2CEP·Solvent | Pseudo-tetrahedral (trimeric) | Paramagnetic |

| CoI₂ | 3CoI₂·2CEP·Solvent | Pseudo-tetrahedral (trimeric) | Paramagnetic |

Chromium and Molybdenum Complexes: Structural and Electronic Investigations

The reactions of this compound with chromium(0) and molybdenum(0) carbonyls have been investigated, revealing the formation of substituted carbonyl complexes. In these systems, this compound typically acts as a neutral two-electron donor through its phosphorus atom, displacing one or more carbonyl ligands.

Studies on related primary and secondary phosphine complexes with chromium(0) and molybdenum(0) carbonyls, such as [M(CO)₆] (where M = Cr, Mo), show that phosphine ligands can substitute CO ligands to form species like [M(CO)₅(phosphine)] and [M(CO)₄(phosphine)₂]. cardiff.ac.uk Spectroscopic analyses, including IR and NMR, alongside X-ray crystallography, have confirmed the coordination of the phosphine ligand to the metal center. cardiff.ac.ukresearchgate.net For instance, the reaction of [M(CO)₆] with phosphines can yield fac-trisubstituted species of the type [M(CO)₃(L)₃] or cis-disubstituted species [M(CO)₄(L)₂]. cardiff.ac.uk

The electronic influence of the phosphine ligand on the metal center is a key aspect of these investigations. The ν(CO) stretching frequencies in the IR spectra of these complexes provide insight into the electron-donating or -accepting nature of the phosphine ligand. Generally, stronger donor phosphines lead to lower ν(CO) frequencies due to increased back-bonding from the metal to the remaining carbonyl ligands. While specific data for this compound is not detailed in the provided search results, the behavior of similar functionalized phosphines suggests it would act as a σ-donor and a weak π-acceptor. researchgate.nettcichemicals.com

A summary of typical chromium and molybdenum carbonyl complexes with phosphine ligands is presented below:

| Metal Carbonyl | Phosphine (L) | Resulting Complex Type | Coordination |

| [Cr(CO)₆] | R₃P | [Cr(CO)₅(L)], [Cr(CO)₄(L)₂] | P-coordination |

| [Mo(CO)₆] | R₃P | [Mo(CO)₅(L)], [Mo(CO)₄(L)₂] | P-coordination |

Other Transition Metal Systems Incorporating this compound Ligands

Beyond the metals discussed above, this compound and its derivatives have been incorporated into complexes with other transition metals, such as rhodium(I) and palladium(II). researchgate.netmdpi.com In these systems, the phosphine ligand's primary role is to stabilize the metal center and influence the catalytic activity and selectivity of the resulting complexes. tcichemicals.com

For instance, rhodium(I) complexes of the type [Rh(acac)(CO)(L)] (where L is a functionalized phosphine) have been synthesized and characterized. nih.gov X-ray diffraction studies of such complexes reveal a square-planar geometry around the rhodium atom. nih.gov The electronic properties of the phosphine ligand, including its σ-donor and π-acceptor capabilities, have a significant impact on the bond lengths and angles within the complex. researchgate.net

Similarly, palladium(II) complexes with phosphine ligands are of great interest, particularly in the context of cross-coupling reactions. mdpi.com The steric and electronic properties of the phosphine ligand are crucial in determining the efficiency of the catalytic cycle. tcichemicals.com

Ancillary Coordination Sites and Ambidentate Ligand Behavior

A key feature of this compound is its potential to act as an ambidentate ligand. alevelchemistry.co.uk An ambidentate ligand is one that possesses two or more different donor atoms but coordinates to a metal center through only one of them at a time. alevelchemistry.co.uk In the case of this compound, the primary coordination site is the phosphorus atom. However, the nitrogen atoms of the three cyanoethyl groups represent potential ancillary coordination sites.

While the parent phosphine, P(CH₂CH₂CN)₃, predominantly coordinates through the phosphorus atom, the possibility of nitrogen coordination exists, particularly with harder metal centers or under specific reaction conditions. The vibrational spectra of tris(2-cyanoethyl)phosphine (B149526) and its derivatives show that the CN stretching modes can be influenced by intermolecular interactions, suggesting the potential for the cyano groups to engage in bonding. bohrium.comresearchgate.net

The addition of an oxygen, sulfur, or selenium atom to the phosphorus to form the corresponding phosphine oxide, sulfide, or selenide (B1212193), respectively, has a deactivating effect on the donor ability of the cyano-nitrogen atoms. bohrium.com This indicates that the electronic state of the phosphorus atom can influence the coordinating ability of the distal nitrogen atoms.

The ambidentate nature of ligands like this compound can lead to linkage isomerism, where complexes have the same chemical formula but differ in the atom through which the ligand is attached to the metal. alevelchemistry.co.uk While not explicitly documented for this compound in the provided results, its structure inherently allows for such possibilities, making it a subject of continued interest in coordination chemistry.

Reactivity and Chemical Transformations of 2 Cyanoethylphosphine Derivatives

Oxidation and Chalcogenation Chemistry

The phosphorus atom in tris(2-cyanoethyl)phosphine (B149526) possesses a lone pair of electrons, making it susceptible to oxidation and reactions with chalcogens (oxygen, sulfur, and selenium).

The chalcogenide derivatives of tris(2-cyanoethyl)phosphine, P(CH₂CH₂CN)₃E (where E = O, S, or Se), can be synthesized through direct reaction with an appropriate chalcogen source. For instance, phosphine (B1218219) oxides are commonly prepared by reacting the tertiary phosphine with oxidizing agents like hydrogen peroxide rsc.org. The corresponding sulfides and selenides are typically formed by heating the phosphine with elemental sulfur or selenium in a suitable solvent like toluene researchgate.net.

The crystal structures of these derivatives have been elucidated, providing insight into their molecular geometry. rsc.orgbohrium.comresearchgate.net The phosphine oxide, tris(2-cyanoethyl)phosphine oxide, crystallizes in the hexagonal space group R3c and exhibits crystallographic C₃ symmetry. electronicsandbooks.com This high symmetry indicates that the three cyanoethyl groups are structurally equivalent within the crystal lattice. researchgate.net Detailed structural parameters for the oxide have been determined through X-ray diffraction. electronicsandbooks.com

| Parameter | Bond Length (Å) | Reference |

|---|---|---|

| P–O | 1.498 (3) | electronicsandbooks.com |

| P–C | 1.803 (2) | electronicsandbooks.com |

| C–C | 1.519 (3) | electronicsandbooks.com |

| C–CN | 1.459 (3) | electronicsandbooks.com |

| C≡N | 1.133 (3) | electronicsandbooks.com |

Vibrational spectroscopy studies of tris(2-cyanoethyl)phosphine and its oxide, sulfide, and selenide (B1212193) derivatives provide further structural information. rsc.orgbohrium.comresearchgate.net A notable feature in the vibrational spectra is the significant difference of 161 cm⁻¹ between the P=S stretching frequency in the sulfide and the P=Se stretching frequency in the selenide, a larger gap than is typically observed for related phosphine chalcogenides. rsc.orgbohrium.com This suggests that the P=Se stretching mode may be influenced by interactions with skeletal bending modes within the molecule. rsc.orgbohrium.com

The conversion of the phosphine to its chalcogenide derivatives has a profound impact on its properties as a ligand in coordination chemistry. The addition of an oxygen, sulfur, or selenium atom to the phosphorus center significantly diminishes the ligand's effectiveness compared to the parent tris(2-cyanoethyl)phosphine. rsc.orgbohrium.comresearchgate.net This transformation appears to have a pronounced deactivating effect on the donor capabilities of the cyano-nitrogen atoms as well. rsc.orgbohrium.comresearchgate.net The oxidation of the P(III) center to P(V) sequesters the lone pair of electrons on the phosphorus, which is crucial for its donor activity nih.gov.

| Compound | Ligand Effectiveness | Donor Ability of Cyano-Nitrogen |

|---|---|---|

| Tris(2-cyanoethyl)phosphine | Effective Ligand | Active |

| Tris(2-cyanoethyl)phosphine oxide | Much less effective | Deactivated |

| Tris(2-cyanoethyl)phosphine sulfide | Much less effective | Deactivated |

| Tris(2-cyanoethyl)phosphine selenide | Much less effective | Deactivated |

Transformations Involving the Cyanoethyl Moiety

The three cyanoethyl groups attached to the phosphorus atom are also sites of chemical reactivity, particularly through the hydrolysis of the nitrile functional group.

The nitrile groups (-C≡N) of 2-cyanoethylphosphine can be hydrolyzed to form carboxylic acids. libretexts.orglumenlearning.com This transformation can be achieved under either acidic or basic conditions, typically requiring heat. organicchemistrytutor.comcommonorganicchemistry.comlibretexts.org

Under acidic conditions, the nitrile is heated under reflux with a strong acid like hydrochloric acid (HCl). commonorganicchemistry.comlibretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. libretexts.orglumenlearning.comorganicchemistrytutor.com An amide intermediate is formed, which is subsequently hydrolyzed further to the carboxylic acid and an ammonium ion libretexts.orgorganicchemistrytutor.com.

In basic hydrolysis, the nitrile is heated with a hydroxide (B78521) base such as sodium hydroxide (NaOH). commonorganicchemistry.comlibretexts.org The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. libretexts.org This process initially yields a carboxylate salt and ammonia. libretexts.org A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid organicchemistrytutor.comlibretexts.org. Depending on the reaction conditions, it is sometimes possible to isolate the amide as the final product under milder basic conditions organicchemistrytutor.com.

| Condition | Reagents | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | Strong acid (e.g., HCl), H₂O, Heat | Carboxylic Acid, Ammonium salt | Carboxylic Acid |

| Basic | Strong base (e.g., NaOH), H₂O, Heat | Carboxylate Salt, Ammonia | Carboxylic Acid |

Role as a Reagent and Catalyst in Organic Synthesis

Tris(2-cyanoethyl)phosphine (tcep) is utilized as an intermediate in the preparation of other compounds and as a ligand in catalysis. google.comtcichemicals.com A particularly interesting application is its role within certain catalytic systems, where its complexes can catalyze its own formation. rsc.orgrsc.org

Research has shown that platinum(0) complexes of tcep, such as [Pt(tcep)₃], are effective catalysts for the hydrophosphination reaction between phosphine (PH₃) or bis(2-cyanoethyl)phosphine and acrylonitrile (B1666552) (CH₂=CHCN) to produce tcep. rsc.orgrsc.org This phenomenon is described as a self-replicating system. rsc.orgrsc.org The catalytic efficiency of various platinum group metal complexes has been compared, with the platinum(0) complex demonstrating the highest efficiency for this transformation. rsc.orgrsc.org The kinetics of this catalysis are complex and depend on the concentrations of the tcep product, acrylonitrile, and the catalyst itself. rsc.orgrsc.org Spectroscopic studies suggest that the mechanism involves the formation of platinum-alkene intermediates and may proceed through both mononuclear and binuclear pathways rsc.org.

Nucleophilic Catalysis in Specific Organic Reactions

The nucleophilic character of phosphines is fundamental to their role in catalysis. In the context of this compound derivatives, this is most prominently observed in their function as ligands in transition metal-catalyzed reactions. The lone pair of electrons on the phosphorus atom allows it to act as a nucleophile and coordinate to a metal center, thereby influencing the catalytic activity and selectivity of the metal complex.

While direct application of this compound derivatives as organocatalysts in well-known nucleophilic catalysis reactions is not extensively documented, their role as ligands in palladium-catalyzed cross-coupling reactions is an area of interest. tcichemicals.com In these reactions, the phosphine ligand's electronic and steric properties are crucial for the efficiency of the catalytic cycle, which involves nucleophilic attack of the phosphine on the metal center.

| Catalytic Role | Example of this compound Derivative Involvement | Type of Catalysis |

|---|---|---|

| Ligand | Tris(2-cyanoethyl)phosphine in palladium-catalyzed cross-coupling reactions. tcichemicals.com | Transition Metal Catalysis |

Detailed Research Findings:

Phosphine ligands are integral to many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netnih.gov The nucleophilicity of the phosphine influences the oxidative addition and reductive elimination steps of the catalytic cycle. While a broad range of phosphine ligands have been developed for these reactions, the specific use of tris(2-cyanoethyl)phosphine as a ligand has been noted in the chemical literature, indicating its utility in this form of nucleophilic catalysis. tcichemicals.com The cyano groups in the ligand can also potentially influence the electronic properties of the phosphorus atom and the stability of the resulting metal complex.

Catalytic Applications of 2 Cyanoethylphosphine Based Systems

Homogeneous Transition Metal Catalysis

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

No specific data is available on the use of 2-cyanoethylphosphine as a ligand in Suzuki, Heck, or Stille reactions.

Hydrogenation and Hydroformylation Processes

No specific data is available on the application of this compound-based systems in industrial or laboratory-scale hydrogenation and hydroformylation processes.

Other Selective Organic Transformations Mediated by this compound Ligands

While some use in C-C and C-N coupling with copper(I) complexes has been noted, detailed research findings on other selective organic transformations are not available.

Asymmetric Catalysis and Enantioselective Synthesis

Design and Performance of P-Chiral Ligands in Asymmetric Catalysis

There is no available research on the design and performance of P-chiral ligands derived from this compound for asymmetric catalysis.

Stereochemical Control and Chiral Induction Mechanisms

Without information on the design and application of chiral this compound-based ligands, a discussion on stereochemical control and chiral induction mechanisms is not possible.

Catalyst Performance and Mechanistic Aspects in Applied Catalysis

The performance of catalysts based on this compound and its derivatives is intricately linked to the electronic and steric characteristics of the ligand. These properties not only influence the catalyst's activity and selectivity but also dictate the underlying reaction mechanism. Detailed investigations into these aspects have provided valuable insights into the rational design of more efficient catalytic systems.

Influence of Ligand Electronic and Steric Properties on Catalytic Activity and Selectivity

The electronic and steric properties of phosphine (B1218219) ligands are critical factors in determining the outcome of a catalytic reaction. The electron-donating or -withdrawing nature of the substituents on the phosphorus atom, along with the steric bulk around the metal center, can significantly modulate the reactivity of the catalyst.

The electronic properties of tris(2-cyanoethyl)phosphine (B149526) (TCEP) have been investigated through vibrational spectroscopy. Studies on TCEP and its oxide, sulfide, and selenide (B1212193) derivatives indicate that the parent phosphine is a more effective ligand than its oxidized counterparts. The addition of an oxygen, sulfur, or selenium atom to the phosphorus appears to have a pronounced deactivating effect on the donor abilities of the cyano-nitrogen atoms. This suggests that the phosphorus lone pair in TCEP is crucial for its coordinating ability and subsequent catalytic activity. Compared to other phosphine ligands, the presence of the electron-withdrawing cyanoethyl groups makes TCEP a relatively weaker electron donor. This can influence the electronic environment of the metal center, which in turn affects key steps in the catalytic cycle such as oxidative addition and reductive elimination.

While specific quantitative data on the steric parameters of this compound, such as the Tolman cone angle, are not extensively reported in the literature, the linear nature of the cyanoethyl groups suggests a moderate steric profile. This can be advantageous in catalytic reactions where excessive steric bulk might hinder substrate coordination, while insufficient bulk could lead to catalyst instability. The interplay between these electronic and steric effects is crucial for optimizing catalyst performance. For instance, in cross-coupling reactions, a balance is required to facilitate both the oxidative addition of the substrate to the metal center and the subsequent reductive elimination of the product.

The following table provides a conceptual overview of how the electronic and steric properties of phosphine ligands, such as this compound, can influence catalyst performance.

| Ligand Property | Influence on Catalytic Activity | Influence on Catalytic Selectivity |

|---|---|---|

| Electronic Properties (e.g., Electron-Donating/Withdrawing) | Affects the rate of oxidative addition and reductive elimination steps in the catalytic cycle. Electron-donating ligands can enhance the rate of oxidative addition. | Can influence the regioselectivity and enantioselectivity of a reaction by altering the electronic nature of the active catalytic species. |

| Steric Properties (e.g., Tolman Cone Angle) | Influences the coordination number of the metal center and the stability of catalytic intermediates. Moderate steric bulk can promote the formation of highly active, low-coordinate species. | Can control the approach of the substrate to the metal center, thereby dictating the stereochemistry of the product. |

Mechanistic Investigations of Catalytic Cycles and Intermediates

A notable example is the platinum-catalyzed self-replication of tris(2-cyanoethyl)phosphine (TCEP) from the reaction of bis(2-cyanoethyl)phosphine with acrylonitrile (B1666552). Detailed kinetic and spectroscopic studies have provided a plausible mechanism for this transformation. rsc.org The kinetics of the reaction, monitored by ³¹P-{¹H} NMR spectroscopy, were found to be complex and dependent on the concentrations of the product (TCEP), acrylonitrile, and the catalyst precursor. rsc.org

Spectroscopic evidence suggests the formation of key catalytic intermediates. The addition of acrylonitrile to a platinum(0) complex of TCEP, [Pt(tcep)₃], leads to the formation of [Pt(tcep)₂(η²-CH₂=CHCN)]. rsc.org This species is believed to be an active intermediate in the catalytic cycle. Furthermore, a binuclear complex, [Pt₂H₂(tcep)₂{µ-P(CH₂CH₂CN)₂}₂], has been identified as a catalyst precursor. rsc.org

Based on these observations, two parallel catalytic cycles, one involving mononuclear and the other binuclear platinum intermediates, have been proposed to rationalize the experimental findings. rsc.org The proposed mononuclear cycle is depicted below:

Proposed Mononuclear Catalytic Cycle for the Formation of TCEP

Ligand Dissociation: The catalytically active species is likely a coordinatively unsaturated platinum complex, which can be formed by the dissociation of a TCEP ligand from the precursor.

Substrate Coordination: Acrylonitrile coordinates to the platinum center.

Migratory Insertion: The coordinated acrylonitrile undergoes migratory insertion into a Pt-P bond of a coordinated bis(2-cyanoethyl)phosphine ligand.

Product Formation and Catalyst Regeneration: The newly formed TCEP ligand dissociates from the platinum center, regenerating the active catalyst for the next cycle.

The following table summarizes the key proposed intermediates in the platinum-catalyzed formation of TCEP.

| Proposed Intermediate | Role in Catalytic Cycle | Evidence |

|---|---|---|

| [Pt(tcep)₂(η²-CH₂=CHCN)] | Active catalytic species | ³¹P-{¹H} and ¹⁹⁵Pt-{¹H} NMR spectroscopy rsc.org |

| [Pt₂H₂(tcep)₂{µ-P(CH₂CH₂CN)₂}₂] | Catalyst precursor | Synthesis and catalytic activity studies rsc.org |

These mechanistic investigations highlight the dynamic nature of the catalytic system and the crucial role of this compound in stabilizing various platinum intermediates. Further studies, including computational modeling, could provide a more detailed understanding of the energetics and transition states involved in these catalytic cycles.

Spectroscopic Characterization and Advanced Computational Studies

Vibrational Spectroscopy: Infrared and Raman Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure, conformational landscape, and bonding characteristics of 2-cyanoethylphosphine. researchgate.netnih.gov

Conformational Analysis and Stability Investigations

The rotational flexibility around the C-C and C-P bonds in this compound gives rise to multiple conformers. Specifically, rotation about the C-C bond can result in Trans (T) and Gauche (G) conformers, while rotation around the C-P bond leads to trans (t) and gauche (g) forms. researchgate.net Extensive studies combining infrared and Raman spectroscopy with ab initio calculations have been instrumental in identifying the stable conformers and quantifying their relative energies.

Variable temperature Raman spectroscopy of this compound in a xenon solution has revealed the enthalpy differences between various conformers. The energy difference between the Gauche-trans (Gt) and Trans-trans (Tt) conformers was determined to be 89 ± 12 cm⁻¹, while the difference for the Trans-gauche (Tg) conformer was found to be 331 ± 18 cm⁻¹. researchgate.net These experimental findings are supported by ab initio calculations at the MP2(full) level of theory and Density Functional Theory (DFT) calculations, which predict the existence and relative stabilities of these conformers. researchgate.net

The analysis of infrared spectra of this compound in its liquid, amorphous solid, and crystalline solid states, alongside simulated spectra for the Gt and Tt conformers, further corroborates the conformational landscape. researchgate.net The observed spectral changes upon phase transition provide valuable information about the dominant conformers in each state.

Table 1: Experimentally Determined Enthalpy Differences Between Conformers of this compound

| Conformer Pair | Enthalpy Difference (cm⁻¹) |

|---|---|

| Gt and Tt | 89 ± 12 |

| Tg | 331 ± 18 |

Data sourced from variable temperature Raman spectroscopy in xenon solution. researchgate.net

Assignment of Fundamental Vibrational Modes and Normal Coordinate Analysis

A comprehensive assignment of the fundamental vibrational modes of this compound has been achieved through a combination of experimental infrared and Raman data and theoretical calculations. researchgate.net Normal coordinate analysis, a computational method that describes the vibrational motions of a molecule, has been crucial in this process. researchgate.netnih.govnih.gov

The force field for the normal coordinate analysis is often derived from ab initio calculations, for instance, using the Gaussian 03 program with a 6-31G(d) basis set. researchgate.net This allows for a detailed description of the molecular motions associated with each fundamental mode. The vibrational assignments are further supported by predictions from these calculations. researchgate.net

For the related molecule, tris(2-cyanoethyl)phosphine (B149526), P(CH₂CH₂CN)₃, the assignment of internal skeletal modes is primarily made by analogy with similar molecules like 3-halogenopropanenitriles and alkyl halides. researchgate.net Vibrations involving the phosphorus atom are compared to those in triethylphosphine (B1216732) and its derivatives. researchgate.net The vibrational spectra of these compounds show distinct regions corresponding to different types of molecular motions, such as CCC stretching, PC₃ stretching, CH₂ rocking, and skeletal bending modes. researchgate.net

Table 2: Adjusted r₀ Structural Parameters for Conformers of this compound

| Parameter | Gt Conformer | Tt Conformer | Tg Conformer |

|---|---|---|---|

| Distances (Å) | |||

| P1–C2 | 1.860(3) | 1.858(3) | 1.864(3) |

| C2–C3 | 1.534(3) | 1.535(3) | 1.535(3) |

| C3–C4 | 1.464(3) | 1.465(3) | 1.463(3) |

| C4–N5 | 1.160(3) | 1.160(3) | 1.160(3) |

| Angles (°) | |||

| ∠P1C2C3 | 117.1(5) | 114.9(5) | 110.0(5) |

| ∠C2C3C4 | 112.5(5) | 112.1(5) | 111.8(5) |

| Torsion Angle (°) | |||

| τP1C2C3C4 | 63.4(5) | 180.0(5) | 176.8(5) |

Parameters obtained from previously reported microwave rotational constants and MP2(full)/6-311+G(d,p) predicted structural values. researchgate.net

Intermolecular Coupling Effects in Solid-State Spectra

In the solid state, intermolecular interactions can significantly influence the vibrational spectra of molecules. For tris(2-cyanoethyl)phosphine, the crystal vibrational spectra reveal the impact of these interactions. researchgate.netrsc.org

A notable observation is the effect of intermolecular coupling on the CN stretching modes. researchgate.netrsc.org These coupling effects can lead to splitting or shifting of the vibrational bands compared to the gas or solution phase. Apart from the CN stretching modes, the rest of the spectra for tris(2-cyanoethyl)phosphine and its oxide, sulfide, and selenide (B1212193) derivatives are generally interpreted based on the local molecular (site) symmetries within the crystal lattice. researchgate.netrsc.orgbohrium.com

The crystal structure of tris(2-cyanoethyl)phosphine oxide, which possesses C₃ molecular symmetry, results in all three cyanoethyl groups being equivalent and lacking significant intermolecular contacts like those observed in the parent phosphine (B1218219). researchgate.net This difference in crystal packing and intermolecular forces contributes to variations in their solid-state vibrational spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and dynamic study of this compound and its metal complexes. wikipedia.orgslideshare.net The use of ¹H, ¹³C, and ³¹P NMR provides detailed information about the chemical environment of the different nuclei within the molecule. huji.ac.ilmagritek.com

¹H, ¹³C, and ³¹P NMR for Structural and Dynamic Characterization of Ligands and Complexes

The characterization of phosphine ligands and their corresponding metal complexes heavily relies on multinuclear NMR spectroscopy. nih.govmagritek.comresearchgate.net For phosphines like this compound, ³¹P NMR is particularly informative due to the 100% natural abundance and spin of ½ of the ³¹P nucleus, which generally leads to sharp signals over a wide chemical shift range. wikipedia.orghuji.ac.il

In the characterization of metal complexes, the ³¹P{¹H} NMR spectra typically show a downfield shift of the phosphorus signal upon coordination to a metal center, confirming the formation of the complex. nih.gov The magnitude of this shift can provide insights into the nature of the metal-phosphorus bond.

¹H and ¹³C NMR spectra provide complementary structural information. In the ¹H NMR of a ligand and its diamagnetic complex, the disappearance or shift of specific proton signals, such as an N-H proton, can indicate the coordination of the ligand to the metal center, possibly involving deprotonation. nih.gov For instance, in the ¹H NMR spectrum of a hydrazone ligand and its zinc(II) complex, the disappearance of a peak at 11.5 ppm was attributed to the coordination of the ligand in its enolic form through deprotonation. nih.gov

Mechanistic Probes and Isomerization Studies using NMR Techniques

NMR spectroscopy is also a powerful tool for investigating reaction mechanisms and dynamic processes such as isomerization in solution. nih.gov For example, the ¹H NMR spectral features of a ligand, its copper(I), and zinc(II) complexes can reveal whether the solid-state structures are retained in solution or if structural changes occur. researchgate.net

By monitoring changes in the NMR spectra over time or under different conditions, it is possible to follow the course of a reaction, identify intermediates, and determine the kinetics of isomerization processes. The coupling patterns and chemical shifts in the NMR spectra can provide detailed information about the connectivity and geometry of the species involved in these dynamic equilibria.

Mass Spectrometry for Molecular and Supramolecular Characterization

Mass spectrometry serves as a powerful tool for determining the molecular weight and fragmentation patterns of this compound and for probing its interactions in coordination complexes.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of thermally labile and polar molecules, including coordination compounds of this compound. nih.gov This method allows for the gentle transfer of ions from solution to the gas phase, enabling the characterization of intact molecular and complex ions.

In the study of tris(2-cyanoethyl)phosphine, ESI-MS has been instrumental in observing complexes of the type [M(tcp)]⁺, where M represents a proton (H) or an alkali-metal cation. rsc.org This highlights the ability of the phosphine to coordinate with various metal ions. ESI is frequently coupled with tandem mass spectrometry (MS/MS), where precursor ions are selected and fragmented to provide detailed structural information. nih.gov This technique, often utilizing collision-induced dissociation (CID), helps in elucidating the fragmentation pathways of phosphine-based ligands and their metal complexes. nih.govnih.gov

The fragmentation behavior is influenced by the different structural components of the ligands, such as the backbone and spacer groups. nih.govnih.gov For instance, the loss of acrylonitrile (B1666552) from metal complexes of tris(2-cyanoethyl)phosphine is a primary decomposition pathway observed in both positive and negative ion modes. rsc.org In positive ion mode, this can lead to the formation of species like [M(CH₂CHCN)ₓ]⁺ (where x=1 or 2), while in negative ion mode, fragments such as [M(CN){P(CH₂CH₂CN)}]⁻ are observed. rsc.org

The table below summarizes some of the predicted adducts and their corresponding mass-to-charge ratios (m/z) and predicted collision cross-sections (CCS) for tris(2-cyanoethyl)phosphine and a related compound, bis(2-cyanoethyl)phosphine. These values are critical for identifying these species in complex mixtures.

| Adduct | m/z (Tris(2-cyanoethyl)phosphine) | Predicted CCS (Ų) (Tris(2-cyanoethyl)phosphine) | m/z (Bis(2-cyanoethyl)phosphine) | Predicted CCS (Ų) (Bis(2-cyanoethyl)phosphine) |

| [M+H]⁺ | 194.08417 | 151.7 | 141.05762 | 129.8 |

| [M+Na]⁺ | 216.06611 | 158.4 | 163.03956 | 138.9 |

| [M-H]⁻ | 192.06961 | 154.9 | 139.04306 | 131.5 |

| [M+NH₄]⁺ | 211.11071 | 160.0 | 158.08416 | 144.9 |

| [M+K]⁺ | 232.04005 | 157.1 | 179.01350 | 137.8 |

| [M+H-H₂O]⁺ | 176.07415 | 138.7 | 123.04760 | 114.8 |

| [M+HCOO]⁻ | 238.07509 | 159.5 | 185.04854 | 146.8 |

| [M+CH₃COO]⁻ | 252.09074 | 235.8 | 199.06419 | 211.4 |

| [M+Na-2H]⁻ | 214.05156 | 150.8 | 161.02501 | 132.7 |

| [M]⁺ | 193.07634 | 145.7 | 140.04979 | 124.4 |

| [M]⁻ | 193.07744 | 145.7 | 140.05089 | 124.4 |

Data sourced from PubChemLite. uni.luuni.lu

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a high-resolution mass spectrometry technique that provides exceptionally accurate mass measurements, often to within a few parts per billion. mdpi.com This level of precision is invaluable for the unambiguous identification of elemental compositions and for studying complex mixtures. nih.gov In FT-ICR MS, ions are trapped in a strong magnetic field and their cyclotron frequency is measured, which is inversely proportional to their mass-to-charge ratio. yale.edu

The capabilities of FT-ICR MS have been leveraged to investigate the ion-molecule interactions of tris(2-cyanoethyl)phosphine. rsc.org This technique has been shown to be complementary to ESI-MS for studying this phosphine. rsc.org Using laser ablation FT-ICR, complexes of the type [M(tcp)]⁺ have been observed with alkali metals, as well as with transition metals such as Cu, Ag, Co, and Ni. rsc.org

A significant finding from FT-ICR studies in the negative-ion mode is that the phosphine can act as a source of cyanide ions. This leads to the formation of metal–cyanide cluster anions, particularly with copper, having the general formula [Mₓ(CN)ₓ₊₁]⁻. rsc.org This phenomenon is less prominent with silver, cobalt, and nickel. rsc.org The high resolving power of FT-ICR MS is crucial for distinguishing between different isotopic compositions and for resolving complex ion clusters, making it a powerful tool for probing the rich gas-phase chemistry of this compound and its metal complexes. yale.eduyoutube.com

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to calculate the electron density map, from which the precise positions of the atoms can be determined.

The study of tris(2-cyanoethyl)phosphine oxide revealed a rhombohedral crystal system with the space group R3c. brandeis.edu The molecule exhibits threefold symmetry along the P-O bond, with a C-P-C bond angle of 106.43(12)°. brandeis.edu The P=O bond distance was determined to be 1.485(3) Å. brandeis.edu The determination of such precise structural parameters is a hallmark of X-ray crystallography.

The general process of X-ray crystallography involves growing a high-quality single crystal, mounting it on a diffractometer, collecting diffraction data, solving the phase problem to generate an electron density map, and refining the atomic model. nih.gov The resulting structural information is crucial for understanding the steric and electronic properties of the molecule, which in turn govern its reactivity and coordination chemistry.

Emerging Research Frontiers and Future Perspectives

Development of Advanced 2-Cyanoethylphosphine Ligand Architectures

Research into this compound-based ligands has evolved beyond the foundational tris(2-cyanoethyl)phosphine (B149526) structure to more complex and tailored architectures. These advanced designs aim to fine-tune the steric and electronic properties of the resulting metal complexes, enhancing their catalytic activity and stability.

A significant area of development involves creating derivatives by modifying the phosphorus center or the cyanoethyl arms. For instance, the oxide, sulfide, and selenide (B1212193) derivatives of tris(2-cyanoethyl)phosphine—P(CH₂CH₂CN)₃E (where E = O, S, or Se)—have been synthesized and studied. bohrium.comresearchgate.net Spectroscopic and structural analyses reveal that the addition of an oxygen, sulfur, or selenium atom to the phosphorus significantly deactivates the donor abilities of the cyano-nitrogen atoms, making these derivatives less effective ligands compared to the parent phosphine (B1218219). bohrium.comresearchgate.netrsc.org

More sophisticated designs include the incorporation of the phosphine moiety into larger, multi-dentate systems. A notable example is the development of pincer-like amino phosphine donor ligands and their corresponding phosphine-oxide analogues. nih.gov These ligands can coordinate to a metal center through multiple points, creating a rigid and well-defined coordination sphere that can enhance catalytic performance. nih.gov Similarly, mixed-donor tridentate ligands, which combine a secondary phosphine oxide with a phosphine in the same molecule, have been developed. rsc.org A ruthenium complex with such a ligand demonstrated excellent activity in the reduction of carbonyl compounds. rsc.org The conformational analysis of tris(2-cyanoethyl)phosphine in various metal complexes, including those of platinum, palladium, iridium, and rhodium, provides fundamental data for the rational design of these more complex architectures. bris.ac.uk

Table 1: Advanced this compound Ligand Architectures

| Ligand Type | Example Compound/Complex | Key Features | Research Focus |

|---|---|---|---|

| Phosphine Chalcogenides | P(CH₂CH₂CN)₃E (E=O, S, Se) | Addition of O, S, or Se to the phosphorus center. bohrium.comresearchgate.net | Investigating the deactivating effect on the donor ability of cyano groups. bohrium.comresearchgate.netrsc.org |

| Pincer-type Ligands | Pincer-like amino phosphine and its phosphine-oxide analog complexed with Cobalt(II). nih.gov | Multi-dentate coordination creating a rigid catalytic environment. nih.gov | Synthesis of imines and quinolines via alcohol dehydrogenation. nih.gov |

| Mixed Tridentate Ligands | Secondary phosphine oxide–phosphine mixed tridentate ligand complexed with Ruthenium(II). rsc.org | Combines different donor types (phosphine oxide and phosphine) in one ligand. rsc.org | Catalytic reduction of carbonyls, especially α,β-unsaturated aldehydes. rsc.org |

Integration in Heterogeneous Catalysis and Materials Science Applications

While phosphine ligands are staples in homogeneous catalysis, a significant frontier is their integration into heterogeneous systems to simplify catalyst recovery and reuse. prochemonline.comtcichemicals.com Research has successfully demonstrated the anchoring of phosphine oxide derivatives, structurally related to oxidized this compound, onto multiwalled carbon nanotubes (CNTs). mdpi.com

These functionalized CNTs serve as robust heterogeneous catalysts for a variety of organic transformations. mdpi.com They have proven effective in promoting Wittig reactions, Mitsunobu reactions, and Staudinger ligations, where the phosphine oxide is a key component of the catalytic cycle. mdpi.com Furthermore, these phosphorus-decorated CNTs can be used as supports to generate palladium (Pd) nanocomposites. mdpi.com These Pd-on-CNT materials have shown catalytic activity in Heck reactions, a cornerstone of carbon-carbon bond formation. mdpi.com The ability to immobilize these phosphine-based systems on a solid support like CNTs represents a crucial step towards more sustainable and industrially viable chemical processes. mdpi.com

In materials science, the electronic properties of ligands are critical for designing materials with specific functions. Organometallic complexes, including those with phosphine ligands, are being investigated for applications such as molecular magnets. scielo.org.co For example, bimetallic complexes bridged by organic spacers have been shown to exhibit ferrimagnetic behavior, a property that arises from the interaction between the metal centers mediated by the ligand framework. scielo.org.co The unique combination of donor atoms in ligands like this compound and its derivatives offers opportunities to modulate these magnetic interactions.

Table 2: Heterogeneous Catalysis and Materials Applications

| Application Area | System Description | Catalyzed Reactions / Material Property | Significance |

|---|---|---|---|

| Heterogeneous Catalysis | Phosphine oxides anchored on multiwalled carbon nanotubes (CNTs). mdpi.com | Wittig, Mitsunobu, and Staudinger reactions. mdpi.com | Facilitates catalyst separation and reuse, enhancing process sustainability. mdpi.com |

| Nanocomposite Catalysis | Palladium (Pd) nanoparticles supported on phosphine-functionalized CNTs. mdpi.com | Heck cross-coupling reactions. mdpi.com | Combines the stability of a solid support with the high activity of metal nanoparticles. mdpi.com |

| Materials Science | Bimetallic complexes with ligand spacers. scielo.org.co | Organometallic magnets exhibiting ferrimagnetic behavior. scielo.org.co | Potential for developing novel magnetic materials with tunable properties. scielo.org.co |

Computational Design and Prediction of Novel Ligand Performance

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new ligands and catalysts. researchgate.net Methods like Density Functional Theory (DFT) and machine learning (ML) are at the forefront of designing and predicting the performance of phosphine ligands, including those based on the this compound framework. chemrxiv.orgnih.gov

DFT calculations are widely used to investigate the molecular and electronic structures of metal complexes, providing insights that are difficult to obtain experimentally. biointerfaceresearch.comjuniperpublishers.com For instance, DFT studies on cobalt(II) complexes with pincer-type phosphine-oxide ligands have helped elucidate the reaction mechanism for catalytic alcohol dehydrogenation, suggesting that a dearomatized complex acts as the active catalyst. nih.gov Similarly, DFT calculations supported an outer-sphere mechanism for carbonyl reduction catalyzed by a ruthenium(II) complex with a mixed phosphine/phosphine oxide ligand. rsc.org These theoretical studies allow researchers to understand structure-activity relationships and rationally design more efficient catalysts. scielo.org.conih.gov

Beyond DFT, machine learning is emerging as a powerful strategy for high-throughput screening and prediction. chemrxiv.org Δ-Machine learning (Δ-ML) models, for example, can be trained on data from DFT calculations to predict reaction energies for new, untested ligands with remarkable accuracy and speed. chemrxiv.org This approach has been used to identify promising phosphine ligand structures that could significantly accelerate catalytic reactions like C-H functionalization. chemrxiv.org By predicting properties before synthesis, these computational methods can guide experimental efforts toward the most promising candidates, saving significant time and resources. researchgate.netnih.gov

Table 3: Computational Methods in Ligand Design

| Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Investigating the structure and reaction mechanisms of Co(II) and Ru(II) complexes with advanced phosphine ligands. nih.govrsc.org | Identification of active catalytic species and elucidation of mechanistic pathways (e.g., hydride transfer, outer-sphere mechanism). nih.govrsc.org |

| Δ-Machine Learning (Δ-ML) | Predicting reaction energies for C-H activation using bidentate phosphine ligands. chemrxiv.org | Rapid identification of novel ligand structures with potentially low reaction energy barriers, accelerating catalyst development. chemrxiv.org |

| General Ligand-Based Design (LBDD) | Elucidating structure-activity relationships (SAR) for new compounds. nih.gov | Provides a framework for predicting biological attributes and designing compounds with improved properties. nih.gov |

Biological Applications of Metal Complexes Incorporating this compound

The field of medicinal inorganic chemistry is actively exploring metal complexes as therapeutic agents, owing to their unique geometries, redox properties, and reaction mechanisms that are distinct from traditional organic drugs. nih.gov Phosphine ligands and their metal complexes have shown potential as anti-cancer and anti-arthritic drugs. researchgate.net

A key derivative of this compound, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is particularly notable for its biological relevance. TCEP is a water-soluble and widely used reducing agent in biochemical systems. nih.gov This biocompatibility has spurred interest in using it as a ligand to improve the properties of metallodrugs. nih.gov Research has focused on synthesizing platinum complexes incorporating TCEP, with the goal of enhancing solubility, cellular transport, and potentially reducing the side effects associated with platinum-based cancer therapies like cisplatin. nih.gov

The interaction of TCEP with biological molecules is well-documented; for example, it played a significant role in the crystallization and structural understanding of a cisplatin-protein adduct with the copper chaperone Atox1. nih.gov Building on this, both cis and trans platinum complexes with TCEP and its esterified derivative, tris(2-methoxycarbonylethyl)phosphine (tmTCEP), have been synthesized. nih.gov The esterified version, tmTCEP, exhibits even higher permeability through cell membranes, which could be advantageous for drug delivery. nih.gov These studies highlight a promising strategy where a biologically active ligand like TCEP is coordinated to a therapeutic metal center to create novel metallodrugs with potentially improved pharmacokinetic profiles. nih.gov

Table 4: Biological Applications and Relevant Compounds

| Compound/Complex | Potential Application | Key Feature / Rationale |

|---|---|---|

| Tris(2-carboxyethyl)phosphine (TCEP) | Ligand for metallodrugs. nih.gov | Water-soluble, biocompatible reducing agent used in biochemical systems. nih.gov |

| Platinum-TCEP Complexes | Anti-cancer agents. nih.gov | Aims to improve solubility and transport of platinum-based drugs. nih.gov |

| Tris(2-methoxycarbonylethyl)phosphine (tmTCEP) | Ligand for metallodrugs. nih.gov | Esterified derivative of TCEP with enhanced cell membrane permeability. nih.gov |

| General Metal Phosphine Complexes (e.g., Au, Ru, Ag, Cu) | Anti-cancer, anti-arthritic agents. nih.govresearchgate.net | Offer unique mechanisms of action, including redox activity and disruption of cellular metabolism. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Cyanoethylphosphine in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions using organophosphorus precursors under inert atmospheres (e.g., nitrogen or argon). For example, reacting cyanoethyl Grignard reagents with phosphorus trichloride derivatives. Experimental protocols must detail stoichiometry, solvent systems (e.g., anhydrous THF), and purification steps (e.g., column chromatography under inert conditions) to ensure reproducibility .

- Key Considerations : Air-sensitive handling protocols (e.g., Schlenk lines) and characterization via P NMR to confirm purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : P NMR (chemical shifts between +10 to -20 ppm) identifies phosphorus environments, while H/C NMR confirms cyanoethyl group integrity.

- Infrared (IR) Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and 650–750 cm (P-C bonds) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. How should researchers handle the air-sensitive properties of this compound during experiments?

- Methodological Answer : Use gloveboxes or Schlenk techniques for storage and reactions. Solvents must be rigorously dried (e.g., molecular sieves). Degradation kinetics can be monitored via periodic P NMR to assess oxidative byproducts (e.g., phosphine oxides) .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental reactivity in cross-coupling reactions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental observations in this compound studies?

- Methodological Answer :

- Hypothesis Refinement : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design .

- Data Triangulation : Combine DFT results, kinetic studies, and in-situ IR spectroscopy to identify overlooked variables (e.g., trace moisture accelerating degradation) .

Q. What are the best practices for designing kinetic studies on this compound degradation under varying pH conditions?

- Methodological Answer :

- Experimental Design : Use buffered aqueous-organic systems (e.g., pH 2–12) with controlled temperature (±0.1°C). Monitor degradation via UV-Vis (λ = 250–300 nm for P-C bond cleavage) or HPLC .

- Data Analysis : Fit kinetic data to pseudo-first-order models and calculate rate constants (). Compare activation parameters (ΔH, ΔS) across pH ranges to identify mechanistic pathways .

- Table : Example Kinetic Data at 25°C

| pH | (s) | Half-Life (min) |

|---|---|---|

| 2 | 5.2 × 10 | 22.3 |

| 7 | 1.8 × 10 | 642.0 |

| 12 | 3.6 × 10 | 3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.